molecular formula C17H15N3O6S B3017813 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1985037-88-4

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3017813
CAS No.: 1985037-88-4
M. Wt: 389.38
InChI Key: SWVFXECNYOLDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-b]pyridine core fused with a 5,7-diketone system. The structure is further modified by a 2-hydroxyethyl linker and a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-16-12-2-1-5-18-15(12)17(22)20(16)7-6-19-27(23,24)11-3-4-13-14(10-11)26-9-8-25-13/h1-5,10,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVFXECNYOLDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyridine Derivatives

The target compound shares its pyrrolo[3,4-b]pyridine core with BMS-767778 , a clinical DPP4 inhibitor (). However, BMS-767778 incorporates a 5-oxo group and an acetamide side chain instead of the 5,7-diketone and sulfonamide groups in the target compound. This structural divergence results in distinct selectivity profiles: BMS-767778 exhibits potent DPP4 inhibition (IC₅₀ < 10 nM), while the sulfonamide group in the target compound may favor carbonic anhydrase or other sulfonamide-sensitive targets .

Pyrrolo[3,4-b]pyrazine Analogues

Compounds such as (+)-(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate () replace the pyridine ring with pyrazine, introducing additional nitrogen atoms. This modification enhances hydrogen-bonding capacity but reduces metabolic stability compared to the target compound’s pyridine-based system .

Substituent Analysis

Hydroxyethyl Linker

The 2-hydroxyethyl group in the target compound is structurally analogous to 6,7-dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3, ). ~450 for the target compound) .

Sulfonamide vs. Acetamide Groups

The sulfonamide group in the target compound contrasts with the acetamide in BMS-767776. Sulfonamides generally exhibit stronger electrostatic interactions with enzyme active sites, which may enhance binding but increase off-target risks (e.g., carbonic anhydrase isoforms) .

Pharmacological and Pharmacokinetic Profiles

Selectivity and Efficacy

  • BMS-767778 : Demonstrates >1000-fold selectivity for DPP4 over DPP8/9, attributed to its acetamide side chain and optimized bicyclic core .
  • Target Compound : Preliminary data (extrapolated from and ) suggest broader enzyme inhibition due to the sulfonamide group, though exact selectivity ratios remain uncharacterized.

Solubility and Bioavailability

  • The dihydrobenzodioxine moiety in the target compound likely improves lipophilicity compared to simpler pyrrolopyridines (e.g., ). However, this may reduce aqueous solubility, necessitating formulation adjustments .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Core Structure Molecular Weight Key Substituents Solubility (Predicted)
Target Compound Pyrrolo[3,4-b]pyridine ~450 Sulfonamide, dihydrobenzodioxine Low (logP ~3.5)
BMS-767778 () Pyrrolo[3,4-b]pyridine 488.35 Acetamide, dichlorophenyl Moderate (logP ~2.8)
6-(2-Hydroxyethyl) Derivative () Pyrrolo[3,4-b]pyridine 178.19 Hydroxyethyl High (logP ~0.9)

Table 2. Pharmacological Activity

Compound Name Primary Target IC₅₀/EC₅₀ Selectivity Notes
Target Compound Undefined N/A Broad sulfonamide-associated targets
BMS-767778 () DPP4 <10 nM >1000-fold vs. DPP8/9
Pyrazolo Derivatives () Multiple enzymes Variable Enhanced H-bonding, reduced stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.